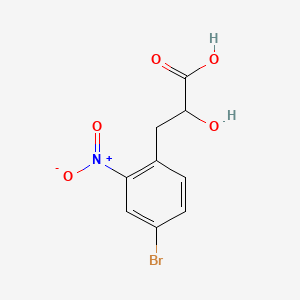
3-(4-Bromo-2-nitrophenyl)-2-hydroxypropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Bromo-2-nitrophenyl)-2-hydroxypropanoic acid is an organic compound characterized by the presence of a bromine atom, a nitro group, and a hydroxypropanoic acid moiety attached to a benzene ring
Preparation Methods
The synthesis of 3-(4-Bromo-2-nitrophenyl)-2-hydroxypropanoic acid typically involves multiple steps. One common method starts with the preparation of 4-bromo-2-nitrotoluene, which is then subjected to a series of reactions including bromination, nitration, and hydrolysis to yield the desired product . The reaction conditions often involve the use of organic solvents, controlled temperatures, and specific reagents to ensure high yield and purity. Industrial production methods may involve similar steps but are optimized for large-scale synthesis with considerations for cost, efficiency, and safety.
Chemical Reactions Analysis
3-(4-Bromo-2-nitrophenyl)-2-hydroxypropanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxy group to a carbonyl group, forming a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, catalysts like palladium, and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(4-Bromo-2-nitrophenyl)-2-hydroxypropanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may be studied for their biological activity and potential therapeutic applications.
Medicine: Research may explore its potential as a precursor for drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-(4-Bromo-2-nitrophenyl)-2-hydroxypropanoic acid exerts its effects involves interactions with specific molecular targets. The nitro group can participate in redox reactions, while the bromine atom and hydroxy group can engage in various chemical interactions. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules .
Comparison with Similar Compounds
Similar compounds to 3-(4-Bromo-2-nitrophenyl)-2-hydroxypropanoic acid include:
3-Bromo-1-(2-nitrophenyl)propan-1-ol: This compound has a similar structure but lacks the hydroxypropanoic acid moiety.
4-Bromo-2-nitrophenylacetic acid: This compound has a similar aromatic ring structure but differs in the side chain attached to the benzene ring
Properties
Molecular Formula |
C9H8BrNO5 |
|---|---|
Molecular Weight |
290.07 g/mol |
IUPAC Name |
3-(4-bromo-2-nitrophenyl)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C9H8BrNO5/c10-6-2-1-5(3-8(12)9(13)14)7(4-6)11(15)16/h1-2,4,8,12H,3H2,(H,13,14) |
InChI Key |
YHAQMVVGKPNSDD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)[N+](=O)[O-])CC(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















